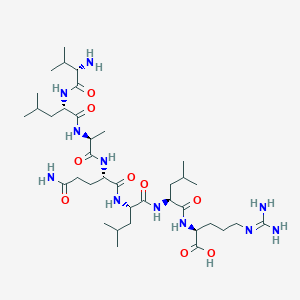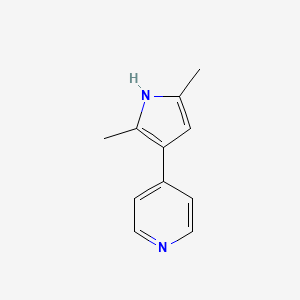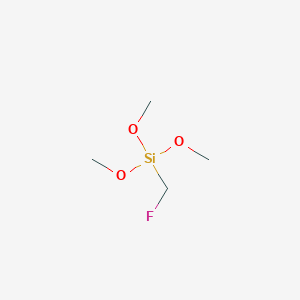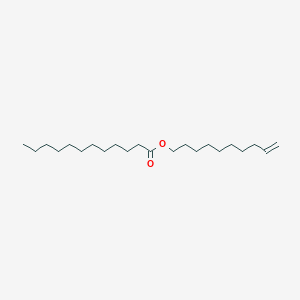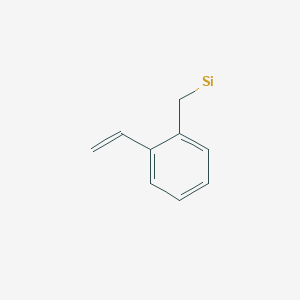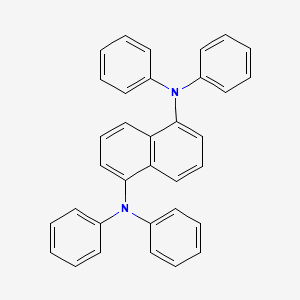
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine is a complex organic compound characterized by the presence of four phenyl groups attached to a naphthalene core with two amine groups at the 1 and 5 positions
Preparation Methods
The synthesis of N1,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The initial step involves the formation of the naphthalene core, which can be achieved through cyclization reactions.
Introduction of Amine Groups: The amine groups are introduced at the 1 and 5 positions of the naphthalene core through nitration followed by reduction.
Attachment of Phenyl Groups: The final step involves the attachment of phenyl groups to the naphthalene core, which can be achieved through Friedel-Crafts alkylation or acylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the naphthalene core, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it useful in studying molecular interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N1,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine involves its interaction with specific molecular targets. The phenyl groups and amine functionalities allow it to bind to various proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine can be compared with other similar compounds, such as:
N~1~,N~1~,N~5~,N~5~-Tetramethylnaphthalene-1,5-diamine: This compound has methyl groups instead of phenyl groups, leading to different chemical and physical properties.
N~1~,N~1~,N~5~,N~5~-Tetraphenylbenzene-1,5-diamine: Similar structure but with a benzene core instead of naphthalene, affecting its reactivity and applications.
Properties
CAS No. |
244281-00-3 |
|---|---|
Molecular Formula |
C34H26N2 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-N,1-N,5-N,5-N-tetraphenylnaphthalene-1,5-diamine |
InChI |
InChI=1S/C34H26N2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-24-32-31(33)23-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H |
InChI Key |
WPALONMXAKFWPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C=CC=C4N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



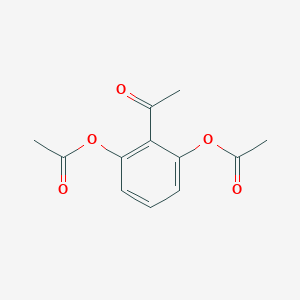
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
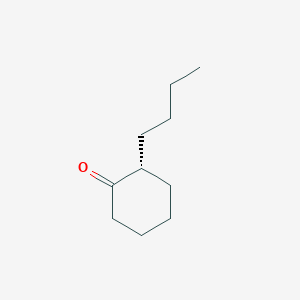
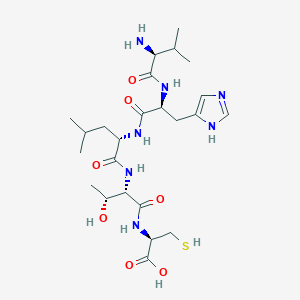
![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)



